(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Overview
Description
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a chiral compound with a unique structure that includes a dibenzoazepine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Mechanism of Action
Target of Action
Similar compounds such as n-acyl-5h-dibenzo[b,d]azepin-7(6h)-ones have been reported to inhibit potassium channels in t cells .
Mode of Action
It’s worth noting that the compound’s inherent axial chirality may play a role in its interaction with its targets
Pharmacokinetics
The synthesis of the compound involves a friedel–crafts alkylation to form the seven-membered ring , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
It’s worth noting that the compound’s synthesis involves a friedel–crafts alkylation , which could potentially be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
The (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one compound has dynamic axial chirality based on the sp2−sp axis arising from the biphenyl . In addition, N-acylated derivatives have another axial chirality around the Ar−NC(O) (sp2−sp2) axis and E/Z-amide rotamers based on the N−C(O) axis
Cellular Effects
It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:
Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers formed with chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.
Scientific Research Applications
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dibenzoazepine Derivatives: Compounds with similar core structures but different functional groups.
Tricyclic Antidepressants: Such as amitriptyline and imipramine, which share structural similarities.
Uniqueness
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its specific chiral configuration and the presence of an amino group, which can significantly influence its biological activity and chemical reactivity compared to other dibenzoazepine derivatives.
Properties
IUPAC Name |
(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGAHURPWFSKR-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648657 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847926-88-9 | |
Record name | (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystallization-induced dynamic resolution (CIDR) method used in synthesizing (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one?
A1: The research highlights the use of CIDR as a highly efficient method for obtaining enantiomerically pure this compound [, ]. This technique utilizes a racemization catalyst (3,5-dichlorosalicylaldehyde) alongside a chiral resolving agent (Boc-d-phenylalanine) to selectively crystallize the desired (S)-enantiomer from a racemic mixture. This process offers a significant advantage over traditional resolution methods, as it allows for a theoretical yield of 100% of the desired enantiomer []. This increased efficiency makes it a valuable approach for large-scale synthesis of this compound, a key component in the development of γ-secretase inhibitors.
Q2: Why is this compound considered an important scaffold for γ-secretase inhibitors?
A2: this compound serves as a key structural element in the development of γ-secretase inhibitors []. Though the provided research does not delve into the specific interactions, it highlights the compound's role as a building block for these inhibitors. Further research is needed to fully understand how modifications to this scaffold influence the activity and selectivity of the resulting γ-secretase inhibitors.
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